(E)-4-morpholinobut-2-enoic acid (E)-4-morpholinobut-2-enoic acid
Brand Name: Vulcanchem
CAS No.: 1323199-72-9
VCID: VC21259066
InChI: InChI=1S/C8H13NO3/c10-8(11)2-1-3-9-4-6-12-7-5-9/h1-2H,3-7H2,(H,10,11)/b2-1+
SMILES: C1COCCN1CC=CC(=O)O
Molecular Formula: C8H13NO3
Molecular Weight: 171.19 g/mol

(E)-4-morpholinobut-2-enoic acid

CAS No.: 1323199-72-9

Cat. No.: VC21259066

Molecular Formula: C8H13NO3

Molecular Weight: 171.19 g/mol

* For research use only. Not for human or veterinary use.

(E)-4-morpholinobut-2-enoic acid - 1323199-72-9

Specification

CAS No. 1323199-72-9
Molecular Formula C8H13NO3
Molecular Weight 171.19 g/mol
IUPAC Name (E)-4-morpholin-4-ylbut-2-enoic acid
Standard InChI InChI=1S/C8H13NO3/c10-8(11)2-1-3-9-4-6-12-7-5-9/h1-2H,3-7H2,(H,10,11)/b2-1+
Standard InChI Key LQFDQJDIWFMWHN-OWOJBTEDSA-N
Isomeric SMILES C1COCCN1C/C=C/C(=O)O
SMILES C1COCCN1CC=CC(=O)O
Canonical SMILES C1COCCN1CC=CC(=O)O

Introduction

Chemical Structure and Nomenclature

Structural Characteristics

(E)-4-Morpholinobut-2-enoic acid features a distinctive molecular architecture comprising a morpholine ring connected to a butenoic acid moiety. The morpholine component constitutes a six-membered heterocyclic ring containing both oxygen and nitrogen atoms, contributing to the compound's unique chemical behavior and reactivity profile. The butenoic acid portion features a carboxylic acid group attached to a carbon chain with a carbon-carbon double bond in the E (trans) configuration, as explicitly indicated in the compound's nomenclature . This specific stereochemistry is critical to the compound's physical properties and potential biological interactions, distinguishing it from its potential Z (cis) isomer counterpart. The presence of both the morpholine ring and the unsaturated carboxylic acid chain creates a molecule with interesting functional group combinations and potential reaction sites.

Nomenclature and Identification

The compound is identified by several systematic and common names within chemical databases and literature. Its primary IUPAC name is (E)-4-morpholin-4-ylbut-2-enoic acid, though it is also known as (2E)-4-(morpholin-4-yl)but-2-enoic acid and (E)-4-morpholino-2-butenoic acid . The compound is uniquely identified by its CAS registry number 1323199-72-9, which serves as an unambiguous identifier in chemical databases and literature . Additional identification parameters include its Standard InChI: InChI=1S/C8H13NO3/c10-8(11)2-1-3-9-4-6-12-7-5-9/h1-2H,3-7H2,(H,10,11)/b2-1+, and InChIKey: LQFDQJDIWFMWHN-OWOJBTEDSA-N . The canonical SMILES notation, C1COCCN1C/C=C/C(=O)O, provides a linear representation of the molecular structure that can be used for computational chemistry applications and database searches .

Physical and Chemical Properties

Solubility and Chemical Properties

The compound's solubility profile can be predicted based on its structural features, although explicit experimental solubility data is limited in the available research. The presence of both polar functional groups (carboxylic acid, morpholine) and a nonpolar carbon chain suggests moderate solubility in polar organic solvents such as methanol, ethanol, and dichloromethane. The carboxylic acid group would confer some water solubility, particularly at higher pH values where the acid may be deprotonated to form the more water-soluble carboxylate salt. The compound's chemical reactivity is influenced by its key functional groups: the morpholine nitrogen can participate in nucleophilic reactions, while the unsaturated carboxylic acid portion can undergo additions across the double bond and typical carboxylic acid reactions such as esterification and amide formation.

Synthesis Methods

General Synthetic Approaches

The synthesis of (E)-4-morpholinobut-2-enoic acid typically involves condensation reactions between morpholine and appropriate butenoic acid derivatives. One common synthetic route involves the reaction of morpholine with crotonic acid or its derivatives under controlled conditions. This process generally requires careful temperature control and selection of appropriate catalysts to ensure the formation of the desired E-isomer with high stereoselectivity. The reaction conditions, including solvent choice, reaction temperature, and catalyst type, significantly influence both the yield and stereochemical purity of the final product. Alternative synthetic pathways may involve Michael addition reactions followed by elimination steps to introduce the required unsaturation with the desired stereochemistry.

Purification and Characterization

Following synthesis, (E)-4-morpholinobut-2-enoic acid typically requires purification to achieve research-grade purity. Common purification techniques include recrystallization from appropriate solvent systems, column chromatography, and in some cases, preparative HPLC. The characterization of the purified compound typically involves a combination of spectroscopic techniques, including 1H and 13C NMR spectroscopy to confirm the E-configuration of the double bond, FTIR spectroscopy to identify the characteristic carbonyl and morpholine ring vibrations, and mass spectrometry for molecular weight confirmation. Analytical HPLC is often employed to determine the purity of the final product, with commercial preparations typically available at purities ranging from 95% to 98% .

Chemical Reactivity

Reactions and Transformations

(E)-4-Morpholinobut-2-enoic acid can participate in a diverse range of chemical reactions owing to its multifunctional structure. The compound can undergo oxidation reactions, particularly at the double bond, using oxidizing agents such as potassium permanganate (KMnO4). The carboxylic acid moiety can participate in typical acid-base reactions, esterification to form esters, and amidation to form amide derivatives. The alpha,beta-unsaturated carboxylic acid system makes the compound susceptible to Michael addition reactions, where nucleophiles can add across the double bond. The morpholine nitrogen, although tertiary, can potentially participate in quaternization reactions with strong alkylating agents, leading to quaternary ammonium salts.

Structure-Reactivity Relationships

The reactivity of (E)-4-morpholinobut-2-enoic acid is significantly influenced by the electronic and steric factors associated with its structure. The electron-withdrawing effect of the carboxylic acid group enhances the electrophilicity of the beta-carbon in the alpha,beta-unsaturated system, making it more susceptible to nucleophilic attack. The morpholine ring, with its electron-donating nitrogen, can influence the electron density distribution across the molecule, potentially affecting reaction rates and selectivity. The E-configuration of the double bond presents a specific steric environment that can impact the approach of reagents during chemical reactions, potentially leading to stereoselective transformations in certain reaction pathways.

Applications and Research Significance

Supplier IDCatalog ReferencePurityPackage SizeStatus
Supplier A10-F69361995+%1 gAvailable
Supplier B3D-YCC19972Min. 95%25 mg, 250 mgDiscontinued
Supplier CW16543095%Not specifiedAvailable

These commercial preparations are typically characterized by analytical techniques such as HPLC, NMR, and FTIR to ensure both identity and purity before distribution to research laboratories.

Future Research Directions

Emerging Applications

While current applications of (E)-4-morpholinobut-2-enoic acid appear primarily focused on basic research, several emerging areas could benefit from its unique structural features. The growing field of click chemistry, which emphasizes simple, selective, and high-yielding reactions, might utilize the compound's functional groups for bioorthogonal conjugation strategies. In materials science, compounds with similar structures have been incorporated into polymer systems to introduce specific functionalities or cross-linking capabilities. The pharmaceutical industry continues to explore morpholine-containing compounds for various therapeutic applications, suggesting potential long-term interest in derivatives of (E)-4-morpholinobut-2-enoic acid as leads for drug discovery programs.

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